

Propargyl-C1-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

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Compound of Interest		
Compound Name:	Propargyl-C1-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Propargyl-C1-NHS ester**, a critical bifunctional linker for advanced bioconjugation strategies. This document outlines its chemical properties, detailed experimental protocols for its use in modifying biomolecules, and its application in the development of targeted therapeutics such as antibodydrug conjugates (ADCs).

Core Chemical and Physical Data

Propargyl-C1-NHS ester, also known as 4-Pentynoic Acid Succinimidyl Ester, is a versatile chemical tool that introduces a terminal alkyne group onto proteins, antibodies, and other amine-containing biomolecules.[1][2] This alkyne handle enables subsequent covalent modification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3][4] The N-hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines in a pH-dependent manner to form stable amide bonds.[5]



Property	Value	References
CAS Number	132178-37-1	[1][2][6][7]
Molecular Weight	195.17 g/mol	[1][6]
Molecular Formula	C ₉ H ₉ NO ₄	[1][7]
Synonyms	4-Pentynoic Acid Succinimidyl Ester, Succinimidyl 4- pentynoate	[1][2]
Purity	>90%	[7]
Appearance	Solid	[2]
Storage	Store at -20°C, protected from moisture.	[4]

Experimental Protocols

I. Antibody Modification with Propargyl-C1-NHS Ester

This protocol describes the covalent attachment of the propargyl group to an antibody via NHS ester chemistry.

Materials:

- Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS)
- · Propargyl-C1-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25) or centrifugal filters (10K MWCO for IgG)
- Phosphate-buffered saline (PBS)

Procedure:



Antibody Preparation:

- If the antibody solution contains amine-containing stabilizers like Tris or glycine, they must be removed. This can be achieved by dialysis against PBS or by buffer exchange using a centrifugal filter.
- Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). This can be done by adding one-tenth volume of 1 M sodium bicarbonate to the antibody solution in PBS.

Propargyl-C1-NHS Ester Stock Solution Preparation:

 Immediately before use, prepare a 10 mg/mL stock solution of Propargyl-C1-NHS ester in anhydrous DMSO.

· Labeling Reaction:

- Add a 10- to 20-fold molar excess of the Propargyl-C1-NHS ester stock solution to the antibody solution.
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
- Purification of the Alkyne-Modified Antibody:
 - Remove the unreacted Propargyl-C1-NHS ester and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or by repeated washing with PBS using a centrifugal filter.
 - The first protein fraction eluted from the column contains the purified alkyne-modified antibody.

Characterization and Storage:

 Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.



- The degree of labeling can be assessed by various analytical techniques, such as mass spectrometry.
- Store the purified alkyne-modified antibody at 4°C for short-term use or at -80°C for long-term storage. For enhanced stability, a cryoprotectant like glycerol can be added.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the "click" reaction between the alkyne-modified antibody and an azide-containing payload (e.g., a cytotoxic drug).

Materials:

- Alkyne-modified antibody
- · Azide-containing payload
- Copper(II) sulfate (CuSO₄)
- A reducing agent, such as sodium ascorbate
- A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Amine-free buffer (e.g., PBS)

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified antibody and a molar excess of the azide-containing payload in PBS.
- Catalyst Preparation:
 - Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.



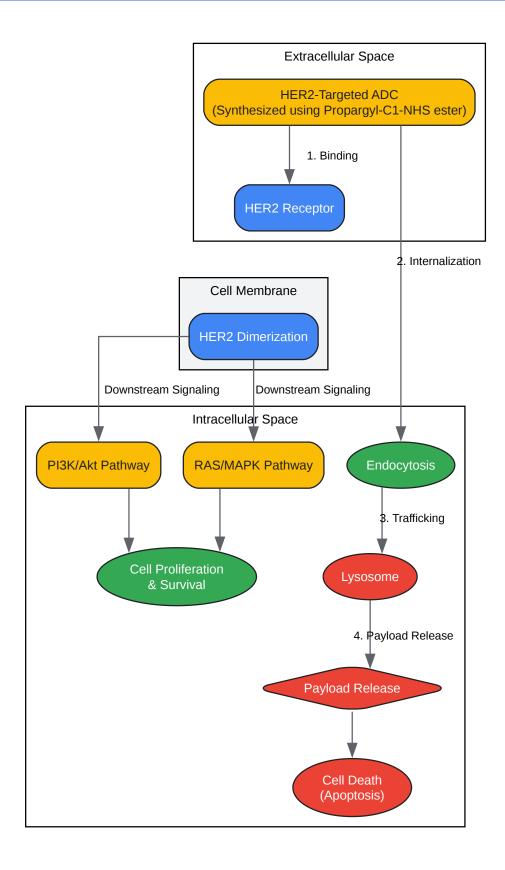
- Prepare a fresh stock solution of sodium ascorbate in water.
- Click Reaction:
 - Add the copper catalyst solution to the antibody-payload mixture.
 - Initiate the reaction by adding the sodium ascorbate solution.
 - Incubate the reaction for 1-4 hours at room temperature.
- Purification and Analysis:
 - Purify the resulting antibody-drug conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted payload and catalyst.
 - Analyze the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).

Application in Drug Development: Targeting Signaling Pathways

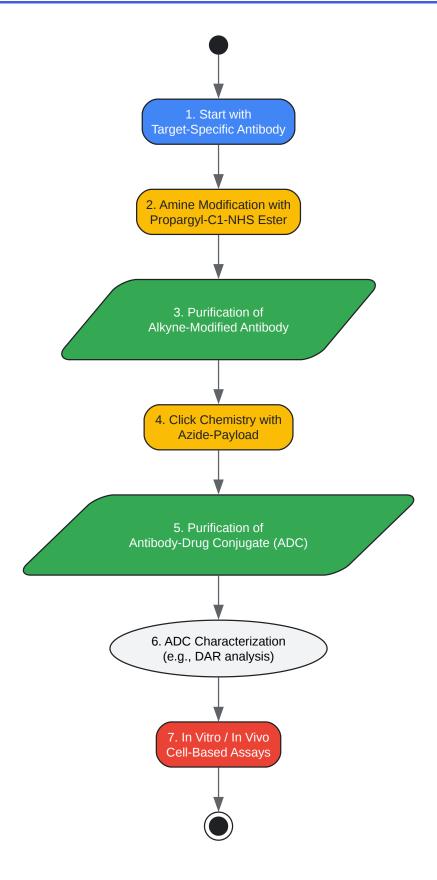
Propargyl-C1-NHS ester is instrumental in the synthesis of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface receptors. This targeted delivery enhances the therapeutic window of the cytotoxic payload by minimizing its exposure to healthy tissues.

A prominent example of a signaling pathway targeted by ADCs is the HER2 (Human Epidermal Growth Factor Receptor 2) pathway, which is overexpressed in a significant portion of breast cancers. An ADC targeting HER2, upon binding to the receptor, is internalized by the cancer cell. Inside the cell, the cytotoxic payload is released, leading to cell death.









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